molecular formula C10H20ClNO4S B13096847 Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride

Cat. No.: B13096847
M. Wt: 285.79 g/mol
InChI Key: BAULTNCAVBQQKC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can be compared to other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with a nitrogen atom.

    Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    Sulfonylpiperidine: A compound with a sulfonyl group attached to the piperidine ring.

The uniqueness of this compound lies in its combination of the piperidine ring, sulfonyl group, and ester functionality, which imparts specific chemical and biological properties not found in simpler derivatives.

Properties

Molecular Formula

C10H20ClNO4S

Molecular Weight

285.79 g/mol

IUPAC Name

ethyl 2-(3-methylpiperidin-3-yl)sulfonylacetate;hydrochloride

InChI

InChI=1S/C10H19NO4S.ClH/c1-3-15-9(12)7-16(13,14)10(2)5-4-6-11-8-10;/h11H,3-8H2,1-2H3;1H

InChI Key

BAULTNCAVBQQKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1(CCCNC1)C.Cl

Origin of Product

United States

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